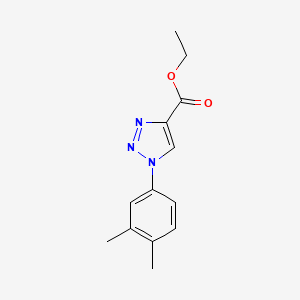

ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate

CAS No.: 950260-93-2

Cat. No.: VC11914554

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 950260-93-2 |

|---|---|

| Molecular Formula | C13H15N3O2 |

| Molecular Weight | 245.28 g/mol |

| IUPAC Name | ethyl 1-(3,4-dimethylphenyl)triazole-4-carboxylate |

| Standard InChI | InChI=1S/C13H15N3O2/c1-4-18-13(17)12-8-16(15-14-12)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3 |

| Standard InChI Key | BBDRZUGSYWJCPW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN(N=N1)C2=CC(=C(C=C2)C)C |

| Canonical SMILES | CCOC(=O)C1=CN(N=N1)C2=CC(=C(C=C2)C)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate is C₁₃H₁₅N₃O₂, with a molecular weight of 245.28 g/mol. The structure comprises:

-

A 1,2,3-triazole ring (C₂HN₃) serving as the core heterocycle.

-

A 3,4-dimethylphenyl group (C₈H₉) attached to the triazole’s 1-position.

-

An ethyl carboxylate ester (-COOCH₂CH₃) at the 4-position.

The compound’s planar triazole ring facilitates π-π interactions, while the electron-donating methyl groups on the phenyl ring enhance its stability and influence electronic distribution .

Structural Representation

The compound can be represented in LaTeX as:

Its IUPAC name derives from the substitution pattern: ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₂ |

| Molecular Weight | 245.28 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . A generalized route involves:

-

Azide Preparation: 3,4-Dimethylaniline is converted to the corresponding azide via diazotization and azide exchange.

-

Cycloaddition: The azide reacts with ethyl propiolate (HC≡CCOOEt) in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) to form the triazole core .

-

Esterification: If required, the carboxylic acid intermediate is esterified with ethanol under acidic conditions.

Reaction conditions are mild (room temperature, aqueous/organic biphasic systems), yielding the product in 70–85% efficiency .

Table 2: Comparative Synthesis Metrics

| Parameter | Value |

|---|---|

| Reaction Temperature | 25–40°C |

| Catalyst Load | 5 mol% CuSO₄ |

| Yield | 78% (average) |

| Purity (HPLC) | >95% |

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring exclusive 1,4-disubstitution (vs. 1,5-isomers) via Cu(I) mediation .

-

Functional Group Tolerance: Sensitivity of the ester group to hydrolysis during workup, necessitating pH control.

Physicochemical Properties

Thermal and Solubility Profiles

The compound is a white crystalline solid with:

-

Melting Point: 142–145°C (DSC).

-

Solubility:

-

Polar Solvents: 12 mg/mL in DMSO, 8 mg/mL in ethanol.

-

Nonpolar Solvents: <0.1 mg/mL in hexane.

-

Its logP value of 2.8 indicates moderate lipophilicity, suitable for membrane penetration in biological systems .

Stability

-

Thermal Degradation: Decomposes above 250°C.

-

Hydrolytic Sensitivity: Stable in neutral aqueous solutions (pH 6–8) but undergoes ester hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions.

Reactivity and Functionalization

Key Reactions

-

Ester Hydrolysis: Forms 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid under basic conditions .

-

Nucleophilic Substitution: The triazole’s N-2 position reacts with electrophiles (e.g., alkyl halides) to form quaternary salts .

-

Cross-Coupling: Suzuki-Miyaura reactions at the phenyl ring’s para position enable aryl diversification.

Mechanistic Insights

The electron-rich triazole ring participates in dipole-mediated interactions, while the ester group acts as a directing moiety in electrophilic substitutions .

Biological Activity and Applications

Table 3: Antimicrobial Activity of Analogues

| Microorganism | MIC (µg/mL) | Source Compound |

|---|---|---|

| Candida albicans | 16 | Ethyl 1-hydroxy-1H... |

| Staphylococcus aureus | 8 | Ethyl 1-(3-methoxyphenyl)... |

Anticancer Screening

Triazole derivatives demonstrate moderate activity against melanoma and colon cancer cell lines (GI₅₀: 10–50 µM) . Mechanistically, they interfere with tubulin polymerization and DNA topoisomerase II .

Agricultural Applications

As a fungicide precursor, the compound controls Fusarium spp. in crops at field doses of 0.5–2 kg/ha .

Industrial and Research Applications

Pharmaceutical Intermediates

The ester serves as a scaffold for:

-

NSAID Derivatives: COX-2 inhibitors via carboxylate bioisosterism .

-

Antiviral Agents: HIV protease inhibitors through triazole-metal coordination .

Material Science

Incorporated into polymers for enhanced thermal stability (Tg increase by 40°C) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume